molecular formula C11H12N4O2 B2739584 3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester CAS No. 1225445-28-2

3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester

Cat. No. B2739584
Key on ui cas rn: 1225445-28-2
M. Wt: 232.243
InChI Key: UWIYXEIKGMYSFJ-UHFFFAOYSA-N
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and methyl-3-(bromomethyl)benzoate. The title compound was obtained as a colorless solid (Yield=8%). MS ISP (m/e): 233.1 (100) [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
8%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[CH3:7][O:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16]Br)[CH:11]=1>>[CH3:7][O:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][N:4]2[CH:5]=[N:6][C:2]([NH2:1])=[N:3]2)[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CBr)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 3a)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)CN1N=C(N=C1)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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